Ligand-Controlled Chemoselective Amination
The mixed Br/Cl substitution pattern of (3-Bromo-6-chloropyridin-2-yl)methanamine enables a unique ligand-controlled chemoselectivity paradigm. Using the DMAPF diphosphine ligand (L18), Pd-catalyzed amination of 3,2-Br/Cl-pyridines achieves 315:1 selectivity for chloride functionalization over bromide, with a 95% combined assay yield [1]. This represents a 35-fold selectivity improvement over the previous best result from a screen of 75 ligands, where DTBPF (L9) provided only a 3:1 ratio favoring chloride [1]. The corresponding free energy difference (ΔΔG‡) for DMAPF was 3.93 kcal·mol⁻¹ versus 1.47 kcal·mol⁻¹ for DTBPF [1]. In contrast, symmetrical dihalo analogs such as (3,6-dichloropyridin-2-yl)methanamine and (3,6-dibromopyridin-2-yl)methanamine cannot access this orthogonal reactivity because both halogens are identical, and chemoselectivity can only be governed by intrinsic positional electronic bias rather than catalyst control [1].
| Evidence Dimension | Chemoselectivity ratio (Cl-functionalization vs Br-functionalization) in Pd-catalyzed amination |
|---|---|
| Target Compound Data | 315:1 Cl:Br selectivity (with DMAPF ligand); 95% combined yield; ΔΔG‡ = 3.93 kcal·mol⁻¹ |
| Comparator Or Baseline | (3,6-Dichloropyridin-2-yl)methanamine and (3,6-Dibromopyridin-2-yl)methanamine: no ligand-controlled selectivity possible (both halogens identical); DTBPF-based system for 3,2-Br/Cl-pyridines: only 3:1 Cl:Br selectivity; ΔΔG‡ = 1.47 kcal·mol⁻¹ |
| Quantified Difference | 105-fold higher selectivity for target compound scaffold vs DTBPF control; absolute orthogonal reactivity unattainable with dihalo analogs |
| Conditions | Pd-catalyzed amination with aniline; 1,4-dioxane solvent; NaOtBu base; 80–120 °C; DMAPF ligand (6 mol% Pd, 6 mol% ligand); data derived from 3-bromo-2-chloropyridine scaffold |
Why This Matters
This ligand-controlled orthogonality allows procurement teams to invest in a single building block that can be sequentially diversified along two distinct vectors, a capability impossible with symmetrical dihalo analogs, effectively halving the number of synthetic steps needed for complex library generation.
- [1] Keylor, M.H., Niemeyer, Z.L., Sigman, M.S., & Tan, K.L. (2017). Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. Journal of the American Chemical Society, 139(31), 10613–10616. DOI: 10.1021/jacs.7b05409 View Source
